Cas no 5743-12-4 (1,3,7-trimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione hydrate)
5743-12-4 structure
Product Name:1,3,7-trimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione hydrate
CAS No:5743-12-4
MF:C8H12N4O3
MW:212.205881118774
MDL:MFCD09039097
CID:370091
PubChem ID:64119
Update Time:2025-04-19
1,3,7-trimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione hydrate Chemical and Physical Properties
Names and Identifiers
-
- 1H-Purine-2,6-dione,3,7-dihydro-1,3,7-trimethyl-, hydrate (1:1)
- ***
- 1,3,7-trimethylpurine-2,6-dione,hydrate
- 3,7-Dihydro-1,3,7-trimethyl-1H-purine-2,6-dione monohydrate
- caffeine hydrate
- Caffeine monohydrate
- 1,3,7-trimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione hydrate
- CAFFEINE HYDRATE [MART.]
- CAFFEINE HYDRATE [JAN]
- UNII-9T65I06326
- 1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione hydrate
- 1,3,7-Trimethyl-1H-purine-2,6(3H,7H)-dione hydrate
- EN300-26191761
- D01453
- FT-0623369
- Caffeine hydrate (JP17)
- CAFFEINE MONOHYDRATE [WHO-DD]
- 1,3,7-trimethylpurine-2,6-dione;hydrate
- CAFFEINE MONOHYDRATE [USP MONOGRAPH]
- DTXSID50206015
- 9T65I06326
- CHEBI:31332
- COFFEINUM MONOHYDRATE [WHO-IP LATIN]
- 1H-Purine-2,6-dione, 3,7-dihydro-1,3,7-trimethyl-, monohydrate
- CAFFEINE MONOHYDRATE [EP MONOGRAPH]
- Caffeine (TN)
- 5743-12-4
- 1H-PURINE-2,6-DIONE, 3,7-DIHYDRO-1,3,7-TRIMETHYL-, HYDRATE (1:1)
- 1,3,7-TRIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE MONOHYDRATE
- CAFFEINE MONOHYDRATE [WHO-IP]
- SCHEMBL165192
- Q27114278
- Caffeine
-
- MDL: MFCD09039097
- Inchi: 1S/C8H10N4O2.H2O/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;/h4H,1-3H3;1H2
- InChI Key: LCHGOKZNRDAXEK-UHFFFAOYSA-N
- SMILES: O=C1C2=C(N=CN2C)N(C)C(N1C)=O.O
Computed Properties
- Exact Mass: 212.09100
- Monoisotopic Mass: 212.091
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 15
- Rotatable Bond Count: 0
- Complexity: 293
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Topological Polar Surface Area: 59.4
Experimental Properties
- Color/Form: Not determined
- Density: 1.23
- Melting Point: 234-236.5 °C(lit.)
- Boiling Point: 416.8 °C at 760 mmHg
- Flash Point: 205.9 °C
- PSA: 71.05000
- LogP: -1.09360
- Solubility: Not determined
1,3,7-trimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione hydrate Security Information
- Hazardous Material transportation number:UN 1544 6
- WGK Germany:1
- Hazard Category Code: 22
- Safety Instruction: S16; S36/37; S45
- FLUKA BRAND F CODES:10
- RTECS:EV6475000
-
Hazardous Material Identification:
- Risk Phrases:R22
- Safety Term:S16-S36/37-S45
- Storage Condition:2-8°C
1,3,7-trimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione hydrate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| FUJIFILM | 032-20821-100mg |
Caffeine |
5743-12-4 | 100mg |
JPY 4050 | 2023-09-15 | ||
| Enamine | EN300-26191761-0.05g |
1,3,7-trimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione hydrate |
5743-12-4 | 95% | 0.05g |
$73.0 | 2024-06-18 |
1,3,7-trimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione hydrate Related Literature
-
Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
5743-12-4 (1,3,7-trimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione hydrate) Related Products
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